molecular formula C17H26N6O5 B2506571 methyl 2-(4-(7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate CAS No. 898454-77-8

methyl 2-(4-(7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

Cat. No. B2506571
CAS RN: 898454-77-8
M. Wt: 394.432
InChI Key: KXMBJVRQYQGBAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including modified Claisen ester condensation reactions and substitution reactions. For example, the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine was achieved through a five-step reaction with an overall yield of 34.3% and involved the use of reagents such as diethyl-[2-14C]-malonate, triethyl orthoformate, acetic anhydride, and POCl3 . This suggests that the synthesis of the compound may also be complex and involve multiple steps to introduce the various functional groups present in its structure.

Molecular Structure Analysis

The molecular structure of the compound likely features a piperazine ring, a purine moiety, and an acetate ester, as indicated by its name. The presence of a tetrahydro-1H-purin-8-yl group suggests a bicyclic ring system containing nitrogen atoms, which is characteristic of purine derivatives. The ethoxyethyl and methyl groups indicate alkyl substitutions, which could affect the compound's reactivity and interactions.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed in the provided papers, the synthesis of similar compounds involves esterification, amidation, and halogenation reactions . These reactions are crucial for building the complex structure of the compound and may involve sensitive reaction conditions to protect certain functional groups while modifying others.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Structure

  • A study explored the synthesis of novel annelated 2-Oxopiperazines, including derivatives similar to the chemical , through the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to the formation of new heterocyclic systems (Svetlana et al., 2015).

Pharmaceutical Research

  • A study on the synthesis and biological activity of Xanthene derivatives, including compounds structurally related to the chemical , investigated their potential as anti-asthmatic agents. This research highlights the significance of developing Phosphodiesterase 3 inhibitors for anti-asthmatic treatments (Bhatia et al., 2016).

Polymer and Materials Science

  • Research on the syntheses of polyamides containing nucleobases like theophylline and thymine, incorporating chemical structures similar to the one , was conducted. These polyamides, synthesized via the reaction of nucleobases with dimethyl methylenesuccinate, followed by hydrolysis, have potential applications in materials science (Hattori & Kinoshita, 1979).

Catalysis and Chemical Reactions

  • Another study focused on the catalytic hydrogenation of dihydrooxazines, similar in structure to the chemical . This research provides insight into the transformation of enamines and furanamines under different conditions, which is crucial in various chemical synthesis processes (Sukhorukov et al., 2008).

Future Directions

The future directions for research on this compound could include determining its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would require experimental studies and possibly computational modeling .

properties

IUPAC Name

methyl 2-[4-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O5/c1-4-28-10-9-23-13-14(20(2)17(26)19-15(13)25)18-16(23)22-7-5-21(6-8-22)11-12(24)27-3/h4-11H2,1-3H3,(H,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMBJVRQYQGBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3CCN(CC3)CC(=O)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16803153

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